(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497024
InChI: InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17497024

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Standard InChI Key FHZYTNJJWQHGAC-QMMMGPOBSA-N
Isomeric SMILES COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O
Canonical SMILES COC1=CC(=C(C=C1)C(CC(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is characterized by a propanoic acid backbone substituted with an amino group at the C3 position and a 2-hydroxy-4-methoxyphenyl moiety. The compound’s stereochemistry is defined by the (3S) configuration, which critically influences its biological interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1336406-16-6
Molecular FormulaC10H13NO4\text{C}_{10}\text{H}_{13}\text{NO}_4
Molecular Weight211.21 g/mol
IUPAC Name(3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
Chiral CentersC3 (S configuration)

The hydroxy group at the 2-position and methoxy group at the 4-position of the phenyl ring enhance the molecule’s ability to engage in hydrogen bonding and hydrophobic interactions, which are pivotal for its biochemical activity.

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid prioritizes enantioselective techniques to ensure the correct (3S) configuration. Asymmetric catalysis, such as the use of chiral auxiliaries or enantioselective Mannich reactions, is commonly employed to achieve high enantiomeric excess (ee). For example, a Mannich reaction involving formaldehyde, an amine, and a ketone precursor can yield the desired stereochemistry when conducted under controlled conditions.

Purification and Characterization

Post-synthesis purification typically involves chromatographic methods, such as high-performance liquid chromatography (HPLC) or column chromatography, to isolate the target compound from byproducts. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying structural integrity and enantiopurity.

Table 2: Representative Synthesis Protocol

StepProcessKey Reagents/Conditions
1Asymmetric Mannich reactionChiral catalyst, formaldehyde
2DeprotectionAcidic or basic hydrolysis
3PurificationHPLC, silica gel chromatography

Research Findings and Comparative Analysis

Comparative Structural Analysis

Compared to analogous compounds, (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid exhibits distinct bioactivity due to its substitution pattern. For example:

  • 3-Amino-2-hydroxybutanoic acid: Lacks the methoxyphenyl group, reducing its capacity for aromatic stacking interactions.

  • 4-Hydroxy-3-methoxybenzaldehyde: Contains a similar phenolic structure but lacks the amino acid backbone, limiting its solubility and bioavailability.

Mechanistic Insights

The hydroxy group at the 2-position may participate in redox reactions, potentially conferring antioxidant properties. Meanwhile, the methoxy group enhances lipid solubility, improving membrane permeability.

Future Directions and Applications

Drug Development Prospects

Further research is needed to elucidate the compound’s pharmacokinetics and toxicity profile. Structure-activity relationship (SAR) studies could optimize its efficacy by modifying the phenyl ring substituents or amino acid backbone.

Biochemical Tool Compound

The molecule’s chiral center and functional groups make it a valuable probe for studying enzyme stereoselectivity or designing peptide-based therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator